

Spectroscopic Profile of 2,4-Difluoro-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Difluoro-5-nitrophenol**

Cat. No.: **B174620**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2,4-Difluoro-5-nitrophenol** (CAS No. 113512-57-5). The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,4-Difluoro-5-nitrophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for **2,4-Difluoro-5-nitrophenol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.59	s	-	1H	OH
7.78	t	7.2	1H	Ar-H
7.45	t	10.4	1H	Ar-H

Solvent: acetone-d6, Spectrometer Frequency: 400 MHz[[1](#)]

Table 2: Predicted ^{13}C NMR Data for **2,4-Difluoro-5-nitrophenol**

Chemical Shift (δ) ppm	Assignment
162.3	C-OH
155.1	C-F
152.6	C-F
131.8	C-NO ₂
118.9	Ar-CH
110.1	Ar-CH

Note: This data is predicted using online NMR prediction tools and should be confirmed with experimental data.

Table 3: Predicted ^{19}F NMR Data for **2,4-Difluoro-5-nitrophenol**

Chemical Shift (δ) ppm	Assignment
-118.2	F at C-2
-129.5	F at C-4

Note: This data is predicted using online NMR prediction tools and should be confirmed with experimental data. Chemical shifts are referenced to CFCl_3 .

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for **2,4-Difluoro-5-nitrophenol**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3600-3300	Broad	O-H Stretch	Phenolic Hydroxyl
3100-3000	Medium	C-H Stretch	Aromatic
1620-1580	Medium-Strong	C=C Stretch	Aromatic Ring
1550-1500 & 1350-1300	Strong	N-O Asymmetric & Symmetric Stretch	Nitro Group
1250-1150	Strong	C-F Stretch	Aryl Fluoride
1200-1100	Strong	C-O Stretch	Phenol

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for **2,4-Difluoro-5-nitrophenol**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI	176.0	[M+H] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR Spectroscopy Protocol

- Sample Preparation: A sample of **2,4-Difluoro-5-nitrophenol** (5-10 mg) is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆).
- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

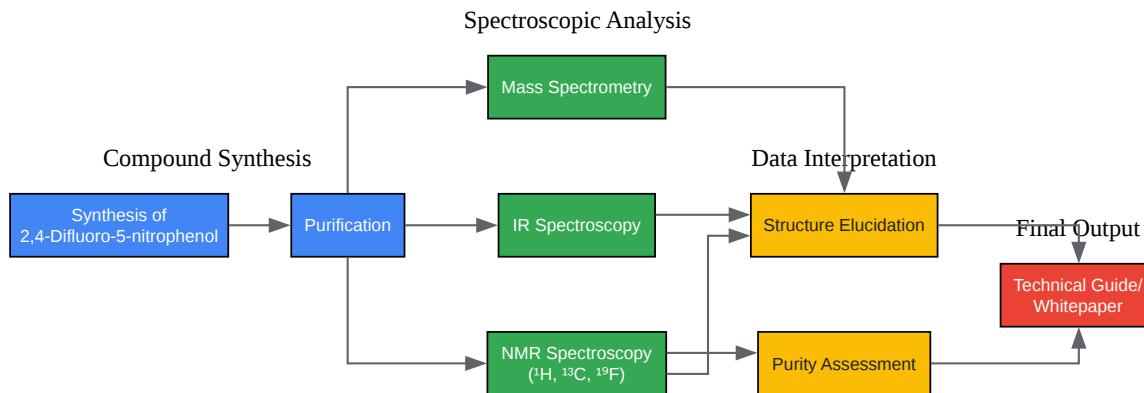
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.
- ^1H NMR Acquisition: The spectrometer is tuned to the ^1H frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.
- ^{13}C NMR Acquisition: The spectrometer is tuned to the ^{13}C frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- ^{19}F NMR Acquisition: The spectrometer is tuned to the ^{19}F frequency. A standard pulse sequence is used. ^{19}F NMR is a high-sensitivity nucleus, so fewer scans are typically needed compared to ^{13}C NMR.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal or external standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

- Sample Preparation: A small amount of the solid **2,4-Difluoro-5-nitrophenol** is placed directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal) is used.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Spectrum: The sample is brought into firm contact with the ATR crystal using the pressure clamp. The sample spectrum is then recorded.

- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The spectral range is typically 4000-400 cm^{-1} .


Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry Protocol

- Sample Preparation: A dilute solution of **2,4-Difluoro-5-nitrophenol** is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Ionization: A high voltage is applied to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. The analysis is typically performed in positive ion mode to detect $[\text{M}+\text{H}]^+$ ions.
- Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector records the abundance of ions at each m/z value to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2,4-Difluoro-5-nitrophenol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Difluoro-5-nitrophenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174620#spectroscopic-data-for-2-4-difluoro-5-nitrophenol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com